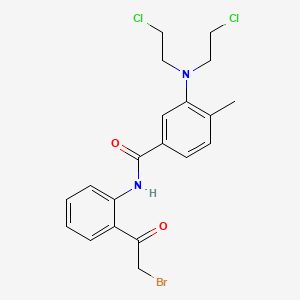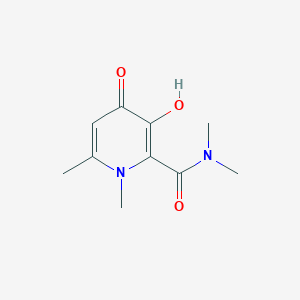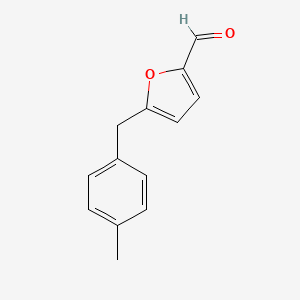
5-(4-Methylbenzyl)-2-furaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Methylbenzyl)-2-furaldehyde is an organic compound that belongs to the class of furaldehydes It is characterized by a furan ring substituted with a 4-methylbenzyl group at the 5-position and an aldehyde group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylbenzyl)-2-furaldehyde typically involves the reaction of 4-methylbenzyl bromide with furfural under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromide is replaced by the furan ring. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Methylbenzyl)-2-furaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as bromination or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 5-(4-Methylbenzyl)-2-furancarboxylic acid.
Reduction: 5-(4-Methylbenzyl)-2-furanmethanol.
Substitution: 5-(4-Methylbenzyl)-2-bromofuran.
Applications De Recherche Scientifique
5-(4-Methylbenzyl)-2-furaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of 5-(4-Methylbenzyl)-2-furaldehyde involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular pathways and targets are still under investigation, and further research is needed to elucidate the detailed mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Methylbenzyl)-2-furanmethanol: Similar structure but with a primary alcohol group instead of an aldehyde.
5-(4-Methylbenzyl)-2-furancarboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
5-(4-Methylbenzyl)-2-bromofuran: Similar structure but with a bromine atom substituted on the furan ring.
Uniqueness
5-(4-Methylbenzyl)-2-furaldehyde is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and potential biological activities. Its aldehyde group allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
80733-54-6 |
|---|---|
Formule moléculaire |
C13H12O2 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
5-[(4-methylphenyl)methyl]furan-2-carbaldehyde |
InChI |
InChI=1S/C13H12O2/c1-10-2-4-11(5-3-10)8-12-6-7-13(9-14)15-12/h2-7,9H,8H2,1H3 |
Clé InChI |
HDVAROZREVFCDR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CC2=CC=C(O2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{(E)-[(2,2-Dimethylhydrazino)methylene]amino}benzoic acid](/img/structure/B13809780.png)
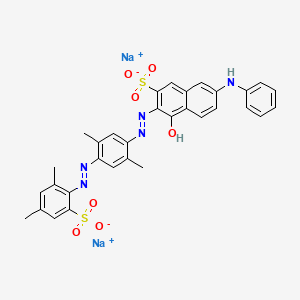

![1,3-Benzenediol, 4-[(2-hydroxyphenyl)azo]-](/img/structure/B13809810.png)

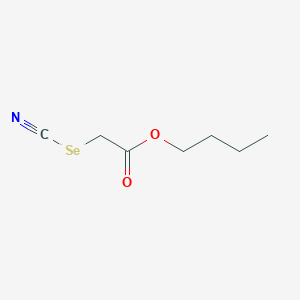
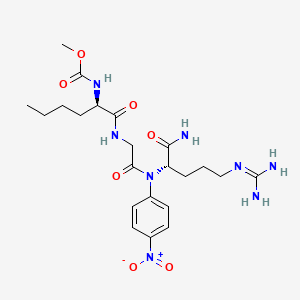
![1,5-Dioxaspiro[5.5]undecane, 8,8,10-trimethyl-](/img/structure/B13809836.png)
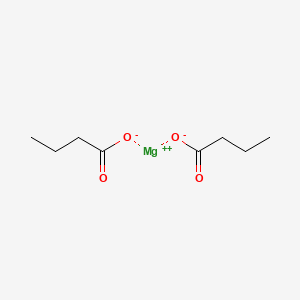
![N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide](/img/structure/B13809843.png)
![1-Chloro-3-[(cyanocarbonothioyl)amino]benzene](/img/structure/B13809851.png)
